molecular formula C13H12Br2N4OS B4340418 N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea

N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea

Cat. No.: B4340418
M. Wt: 432.14 g/mol
InChI Key: KSUYNKOKVHHMQO-UHFFFAOYSA-N
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Description

N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea is a complex organic compound with a unique structure that includes bromine atoms, a pyrazole ring, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea typically involves multiple steps. One common method includes the reaction of 4-bromopyrazole with 2-bromophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea is unique due to its combination of bromine atoms, a pyrazole ring, and a carbonothioyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.

Properties

IUPAC Name

4-bromo-N-[(2-bromophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2N4OS/c1-7-10(15)11(19(2)18-7)12(20)17-13(21)16-9-6-4-3-5-8(9)14/h3-6H,1-2H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUYNKOKVHHMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea
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N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea
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N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea
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N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea
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N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea
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N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-bromophenyl)thiourea

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